molecular formula C18H14F3N3O B14225410 Urea, N-5-isoquinolinyl-N'-[[3-(trifluoromethyl)phenyl]methyl]- CAS No. 581810-23-3

Urea, N-5-isoquinolinyl-N'-[[3-(trifluoromethyl)phenyl]methyl]-

Cat. No.: B14225410
CAS No.: 581810-23-3
M. Wt: 345.3 g/mol
InChI Key: KPELIYBHXGTRBI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Urea, N-5-isoquinolinyl-N’-[[3-(trifluoromethyl)phenyl]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted compounds .

Scientific Research Applications

Urea, N-5-isoquinolinyl-N’-[[3-(trifluoromethyl)phenyl]methyl]- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Urea, N-5-isoquinolinyl-N’-[[3-(trifluoromethyl)phenyl]methyl]- is unique due to its high potency and selectivity for TRPV1 receptors. Its ability to block multiple activation pathways (vanilloids, heat, and acid) sets it apart from other TRPV1 antagonists .

Properties

CAS No.

581810-23-3

Molecular Formula

C18H14F3N3O

Molecular Weight

345.3 g/mol

IUPAC Name

1-isoquinolin-5-yl-3-[[3-(trifluoromethyl)phenyl]methyl]urea

InChI

InChI=1S/C18H14F3N3O/c19-18(20,21)14-5-1-3-12(9-14)10-23-17(25)24-16-6-2-4-13-11-22-8-7-15(13)16/h1-9,11H,10H2,(H2,23,24,25)

InChI Key

KPELIYBHXGTRBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)NC2=CC=CC3=C2C=CN=C3

Origin of Product

United States

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